2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole
Description
2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core fused to a pyridine ring substituted with a 4-fluorophenylsulfanyl group. The benzothiazole moiety is known for its pharmacological relevance, particularly in antimicrobial, antitumor, and antiparasitic applications . This compound’s structural uniqueness lies in the integration of sulfur-containing groups (sulfanyl and benzothiazole) with a fluorinated aromatic system, which may synergize to modulate reactivity and bioactivity.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S2/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRQSUMHLRWBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole with structurally or functionally related compounds, focusing on substituent effects, bioactivity, and structural features.
Table 1: Key Comparisons of Structural Analogs
Substituent Effects and Electronic Properties
Sulfur-Containing Groups :
- The sulfanyl group in the target compound is less oxidized than the sulfonyl group in 2-(benzylsulfonyl)-1,3-benzothiazole . This difference may influence redox sensitivity and interactions with thiol-reactive enzymes or receptors.
- The 4-fluorophenylsulfanyl substituent provides electron-withdrawing effects, enhancing stability compared to the electron-donating 4-methoxyphenyl group in the pyrazoline derivative .
Fluorine vs. Chlorine :
Pharmacological Activity
- Antiparasitic Potential: 2-(Benzylsulfonyl)-1,3-benzothiazole exhibits low micromolar activity against schistosomula and adult worms . The target compound’s pyridine ring and fluorophenyl group may enhance selectivity or potency due to improved hydrophobic interactions.
- The target compound’s fluorinated system may shift activity toward antiproliferative or antimicrobial pathways.
Key Advantages of the Target Compound
Metabolic Stability : The 4-fluorophenyl group reduces susceptibility to oxidative metabolism compared to chlorinated or methoxylated analogs.
Dual Heterocyclic Core : The benzothiazole-pyridine framework may enable multitarget interactions, unlike simpler benzothiazoles or pyrazoles.
Electron-Deficient System : Enhanced binding to electron-rich biological targets (e.g., enzymes with nucleophilic active sites).
Biological Activity
2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H11FN2S2
- Molecular Weight : 338.43 g/mol
- CAS Number : 337920-51-1
The compound features a benzothiazole core with a pyridinyl group and a sulfanyl substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. These interactions can modulate enzyme activities and receptor functions, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as α-amylase, which is relevant in diabetes management. For instance, related compounds have shown significant inhibition rates, suggesting that similar mechanisms may be present in this compound .
- Anticancer Activity : Preliminary studies indicate potential anticancer properties, likely through apoptosis induction in cancer cells and modulation of cell signaling pathways .
Biological Activity Overview
Recent studies have highlighted various biological activities associated with benzothiazole derivatives, including:
- Anticancer : Compounds similar in structure have demonstrated cytotoxic effects against different cancer cell lines. For example, derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antidiabetic : As noted earlier, the inhibition of α-amylase suggests potential as an antidiabetic agent .
- Antimicrobial : Some benzothiazole derivatives exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited.
Structure-Activity Relationship (SAR)
The SAR studies of benzothiazole derivatives indicate that modifications to the core structure significantly influence biological activity. Key findings include:
- The presence of electron-withdrawing groups (like fluorine) enhances the inhibitory potency against certain enzymes.
- Sulfanyl groups contribute to increased lipophilicity, improving membrane permeability and bioavailability.
Case Studies
Several case studies have explored the biological efficacy of related compounds:
- Anticancer Studies :
- Enzyme Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
